molecular formula C9H7F3O2 B13543421 2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one

2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one

Katalognummer: B13543421
Molekulargewicht: 204.15 g/mol
InChI-Schlüssel: HCEYFQBGCOEROE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8F3O2. This compound is characterized by the presence of two fluorine atoms on the ethanone moiety and a methoxy group on the phenyl ring. It is a fluorinated ketone, which makes it an interesting subject for various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with difluoromethyl ketone under specific conditions. One common method includes the use of a rhodium-catalyzed arylation reaction with arylboronic acids . The reaction is carried out under an atmosphere of dry nitrogen gas, and the product is purified using techniques such as thin-layer chromatography and flash column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 2,2-difluoro-1-(4-fluoro-2-methoxyphenyl)acetic acid.

    Reduction: Formation of 2,2-difluoro-1-(4-fluoro-2-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit or activate certain enzymes, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H7F3O2

Molekulargewicht

204.15 g/mol

IUPAC-Name

2,2-difluoro-1-(4-fluoro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H7F3O2/c1-14-7-4-5(10)2-3-6(7)8(13)9(11)12/h2-4,9H,1H3

InChI-Schlüssel

HCEYFQBGCOEROE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)F)C(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.